Boc-DL-Leu-DL-Met-OH

Description

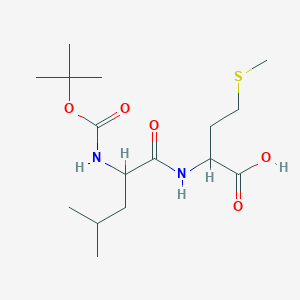

Boc-DL-Leu-DL-Met-OH is a synthetic dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminal leucine residue and a free carboxylic acid on the C-terminal methionine. This compound is structurally significant in peptide synthesis, where Boc groups are commonly used to protect amino groups during solid-phase assembly. The DL-configuration indicates the racemic mixture of both D- and L-enantiomers for leucine and methionine, which may influence its biochemical activity and solubility compared to enantiomerically pure forms.

Structure

2D Structure

Properties

IUPAC Name |

2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5S/c1-10(2)9-12(18-15(22)23-16(3,4)5)13(19)17-11(14(20)21)7-8-24-6/h10-12H,7-9H2,1-6H3,(H,17,19)(H,18,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJXGIDHWJCRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Leu-DL-Met-OH typically involves the protection of the amino groups of leucine and methionine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are monitored using techniques like high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Example Protocol :

-

Deprotection : Boc groups are removed with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Activation : DL-Met-OH is activated with EDC/HOBt in chloroform.

-

Coupling : The activated DL-Met reacts with Boc-DL-Leu-OH under alkaline conditions (pH 8–9).

Coupling Efficiency and Reagent Optimization

Coupling yields and stereochemical integrity depend on reagent selection. Comparative studies show:

| Reagent System | Yield (%) | Epimerization (%) | Source |

|---|---|---|---|

| EDC/HOBt/DIEA | 0 | N/A | |

| HATU/HOBt/DIEA | 70–71 | <1 | |

| CTPA (Cl-Tyr-Pro-Arg) | 95 | 0 |

-

CTPA outperforms traditional reagents, achieving near-quantitative yields with no detectable epimerization .

-

HATU-mediated couplings show moderate efficiency but require rigorous temperature control (35°C) .

Epimerization Suppression

Racemization at the α-carbon is a major concern during activation. Strategies include:

-

Low-Temperature Coupling : Reactions conducted at 0–4°C reduce base-induced epimerization .

-

Silylating Agents : Hexamethyldisilazane (HMDS) suppresses racemization by forming transient silyl esters .

-

Additives : HOBt or Oxyma Pure stabilize activated intermediates, minimizing side reactions .

Solubility and Reaction Compatibility

Boc-DL-Leu-DL-Met-OH exhibits:

-

High Miscibility : In polar aprotic solvents (DMF, DMSO, acetonitrile) .

-

Limited Solubility : In water or non-polar solvents (hexane, ethyl acetate) .

Optimal reaction conditions use DMF or DMSO for homogeneous mixing, enhancing coupling efficiency .

Deprotection and Stability

-

Boc Removal : Achieved with TFA (20–50% v/v in DCM), completing within 30 minutes at room temperature .

-

Methionine Oxidation : The thioether group in Met is susceptible to oxidation. Stabilization requires inert atmospheres (N₂/Ar) and antioxidants like DTT .

Analytical Characterization

-

HPLC : Reverse-phase C18 columns (70% methanol/water + 0.1% formic acid) resolve DL isomers .

-

LC-MS : Confirms molecular integrity ([M+H]⁺ = 494.5 Da for this compound) .

-

FTIR : Carbamate C=O stretch at 1666–1613 cm⁻¹ and tert-butyl C(CH₃)₃ bands at 1380–1361 cm⁻¹ .

Key Challenges and Innovations

Scientific Research Applications

Boc-DL-Leu-DL-Met-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis, it helps in the creation of complex peptides and proteins.

Biology: Used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

Medicine: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of Boc-DL-Leu-DL-Met-OH involves its role as a protected amino acid derivative. The Boc group protects the amino groups of leucine and methionine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amino acids that can then participate in further biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Boc-DL-Leu-DL-Met-OH and Analogous Compounds

*Estimated based on molecular formula.

Key Findings :

Boc Protection vs. Other Groups: this compound uses a Boc group for N-terminal protection, which is acid-labile and suitable for stepwise peptide synthesis. In contrast, Z-DL-Leu-Gly-OH employs a benzyloxycarbonyl (Z) group, which requires catalytic hydrogenation for removal . The Boc group offers milder deprotection conditions compared to Z, reducing side reactions in sensitive sequences.

Amino Acid Composition: Unlike DL-Met (a single methionine residue) , this compound combines leucine and methionine, making it a dipeptide with dual hydrophobic (Leu) and sulfur-containing (Met) residues. This could enhance its role in mimicking protein domains requiring sulfur-mediated interactions.

Racemic vs. Enantiopure Forms :

- The DL-configuration in this compound contrasts with enantiopure L- or D-forms used in therapeutic peptides. Racemic mixtures may reduce biological specificity but are cost-effective for research-scale synthesis.

Comparison with Oligopeptides :

- The oligopeptide H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-...-OH lacks protecting groups and contains multiple residues, making it structurally complex but less stable during synthesis. This compound’s simpler structure offers advantages in controlled coupling reactions.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Boc-DL-Leu-DL-Met-OH?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, the Boc (tert-butyloxycarbonyl) group protects the α-amino group during coupling. Post-synthesis, purification via reverse-phase HPLC is recommended, with mobile phases adjusted for the compound’s solubility (e.g., acetonitrile/water with 0.1% TFA). Characterization should include:

- NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and stereochemistry.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC purity analysis (≥95% purity for research-grade material).

Ensure experimental details (reagent ratios, reaction times, purification gradients) are fully documented to enable reproducibility .

Q. How can researchers verify the stereochemical integrity of DL-Leu and DL-Met residues in this compound?

- Methodological Answer : Use chiral HPLC or circular dichroism (CD) spectroscopy to distinguish between D- and L-isoforms. Compare retention times or spectral profiles with commercially available enantiomeric standards. For ambiguous results, employ X-ray crystallography if single crystals can be obtained. Cross-reference data with published peptide libraries to confirm atypical retention behavior .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Objective : Assess degradation kinetics and identify decomposition products.

- Design :

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C.

Sample aliquots at timed intervals (0h, 24h, 72h) and analyze via LC-MS.

Quantify degradation using area-under-curve (AUC) analysis for HPLC chromatograms.

Isolate and characterize major degradation products via high-resolution MS/MS.

- Critical Considerations :

- Control for oxidation of methionine residues by maintaining an inert atmosphere.

- Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life predictions .

Q. What strategies resolve contradictions in reported spectral data for this compound across literature sources?

- Methodological Answer :

- Step 1 : Systematically compile NMR/MS data from peer-reviewed studies and public repositories (e.g., PubChem).

- Step 2 : Identify outliers by comparing solvent systems, instrumentation (e.g., 300 MHz vs. 600 MHz NMR), and sample preparation (e.g., deuterated solvents, concentration).

- Step 3 : Replicate disputed experiments under standardized conditions.

- Step 4 : Apply meta-analysis frameworks (e.g., weighted effect-size models) to assess whether discrepancies arise from methodological variability or structural misassignment .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for experimental data on this compound?

- Methodological Answer :

- Metadata Standards : Include raw instrument files (e.g., .raw, .jdx), processing parameters (e.g., NMR pulse sequences), and contextual details (e.g., batch-specific purity).

- Repositories : Deposit data in domain-specific platforms (e.g., Zenodo for chemistry) with DOIs.

- Interoperability : Use standardized formats (e.g., mzML for MS, CIF for crystallography) and controlled vocabularies (e.g., IUPAC nomenclature).

- Documentation : Attach a README file describing folder structures, software versions, and outlier handling protocols .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound in biological assays?

- Methodological Answer :

- For continuous data (e.g., enzyme inhibition), use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values.

- For categorical outcomes (e.g., cell viability thresholds), apply ANOVA with post-hoc Tukey tests.

- Validate model assumptions (normality, homoscedasticity) via residual plots or Shapiro-Wilk tests.

- Report confidence intervals and effect sizes to contextualize biological significance .

Q. How to optimize synthetic yields of this compound when scaling from milligram to gram quantities?

- Methodological Answer :

- Process Variables : Test coupling reagents (e.g., HBTU vs. DCC), solvent systems (DMF vs. DCM), and reaction scales (0.1 mmol to 10 mmol).

- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables. For example, a 2³ factorial design (reagent, solvent, scale) with yield as the response variable.

- Critical Analysis : Perform Pareto analysis to rank variable impacts and optimize conditions iteratively .

Data Management and Reproducibility

Q. What are best practices for documenting failed synthetic attempts with this compound?

- Methodological Answer :

- Maintain a lab notebook or electronic log detailing:

- Exact reagent sources and lot numbers.

- Observed anomalies (e.g., precipitation, color changes).

- Troubleshooting steps (e.g., extended coupling times, alternative deprotection agents).

- Share negative results via platforms like ChemRxiv or institutional repositories to prevent redundant efforts .

Q. How to address batch-to-batch variability in this compound purity during long-term studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.